Cas no 1824644-99-6 (Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-)

Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl- 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-
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- MDL: MFCD26141584
- インチ: 1S/C9H11F2N/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9H,5,12H2,1H3
- InChIKey: SVLCEZOPAPVOQO-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C)=C(F)C=1)(N)CF
Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319461-1.0g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-319461-2.5g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 2.5g |
$2014.0 | 2023-09-05 | ||
Enamine | EN300-319461-0.1g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 0.1g |
$904.0 | 2023-09-05 | ||
Enamine | EN300-319461-0.05g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 0.05g |
$864.0 | 2023-09-05 | ||
Enamine | EN300-319461-0.25g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 0.25g |
$946.0 | 2023-09-05 | ||
Enamine | EN300-319461-10.0g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 10.0g |
$4421.0 | 2023-02-24 | ||
Enamine | EN300-319461-5.0g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 5.0g |
$2981.0 | 2023-02-24 | ||
Enamine | EN300-319461-0.5g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 0.5g |
$987.0 | 2023-09-05 | ||
Enamine | EN300-319461-5g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 5g |
$2981.0 | 2023-09-05 | ||
Enamine | EN300-319461-10g |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine |
1824644-99-6 | 10g |
$4421.0 | 2023-09-05 |
Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl- 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-に関する追加情報
Benzenemethanamine, 3-Fluoro-α-(Fluoromethyl)-4-Methyl- (CAS No. 1824644-99-6): A Comprehensive Overview
Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl- (CAS No. 1824644-99-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a building block in organic synthesis.
The molecular structure of Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl- is composed of a benzene ring substituted with a fluorine atom at the 3-position, a fluoromethyl group at the α-position, and a methyl group at the 4-position. These substitutions confer specific chemical properties that make this compound an interesting candidate for various applications. The presence of fluorine atoms, in particular, can significantly influence the compound's biological activity and metabolic stability.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery. Fluorine atoms can enhance the lipophilicity and metabolic stability of molecules, making them more suitable for pharmaceutical applications. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that fluorinated analogs of certain drugs exhibited improved pharmacokinetic properties and enhanced efficacy compared to their non-fluorinated counterparts.
In the context of Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-, its unique structure suggests potential utility in the development of central nervous system (CNS) drugs. The presence of multiple fluorine atoms can influence blood-brain barrier permeability and receptor binding affinity, which are crucial factors in CNS drug design. A research team at the University of California, San Francisco, reported that compounds with similar structural features showed promising activity as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders.
Beyond its potential as a therapeutic agent, Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl- is also valuable as an intermediate in organic synthesis. Its versatile reactivity allows it to be used in a wide range of chemical transformations. For example, it can serve as a starting material for the synthesis of complex molecules with diverse biological activities. A study published in Tetrahedron Letters (2020) described an efficient synthetic route to prepare this compound using palladium-catalyzed cross-coupling reactions, highlighting its synthetic accessibility.
The safety and environmental impact of chemical compounds are critical considerations in their development and use. While specific data on the toxicity and environmental fate of Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl- are limited, general principles from similar compounds suggest that appropriate handling and disposal practices should be followed to minimize potential risks. Researchers at the Environmental Protection Agency (EPA) have emphasized the importance of conducting comprehensive risk assessments for new chemical entities to ensure their safe use.
In conclusion, Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl- (CAS No. 1824644-99-6) is a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and as a valuable intermediate in organic synthesis. Ongoing research continues to explore its full potential, contributing to advancements in drug discovery and chemical synthesis.
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